

Synthesis of 2-(Pyrimidin-5-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

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Compound of Interest

Compound Name: 2-(Pyrimidin-5-yl)benzaldehyde

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **2-(Pyrimidin-5-yl)benzaldehyde**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidine and 2-formylphenylboronic acid. This method offers a robust and efficient route to the target compound with good yields and straightforward purification. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, a table of quantitative data, and a workflow diagram for clarity.

Introduction

2-(Pyrimidin-5-yl)benzaldehyde is a key intermediate in the development of various pharmaceuticals and functional materials.^[1] The presence of both a pyrimidine ring and a benzaldehyde moiety allows for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^{[2][3]} This reaction is characterized by its mild conditions, tolerance to a wide range of functional groups, and generally high yields.^{[4][5]} This protocol details the

synthesis of **2-(Pyrimidin-5-yl)benzaldehyde** using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl_2) as the catalyst.[6]

Experimental Protocol

Materials and Reagents:

- 5-Bromopyrimidine
- 2-Formylphenylboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl_2)
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane, anhydrous
- Deionized Water, degassed
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere setup (Nitrogen or Argon)

- Rotary evaporator
- Standard laboratory glassware

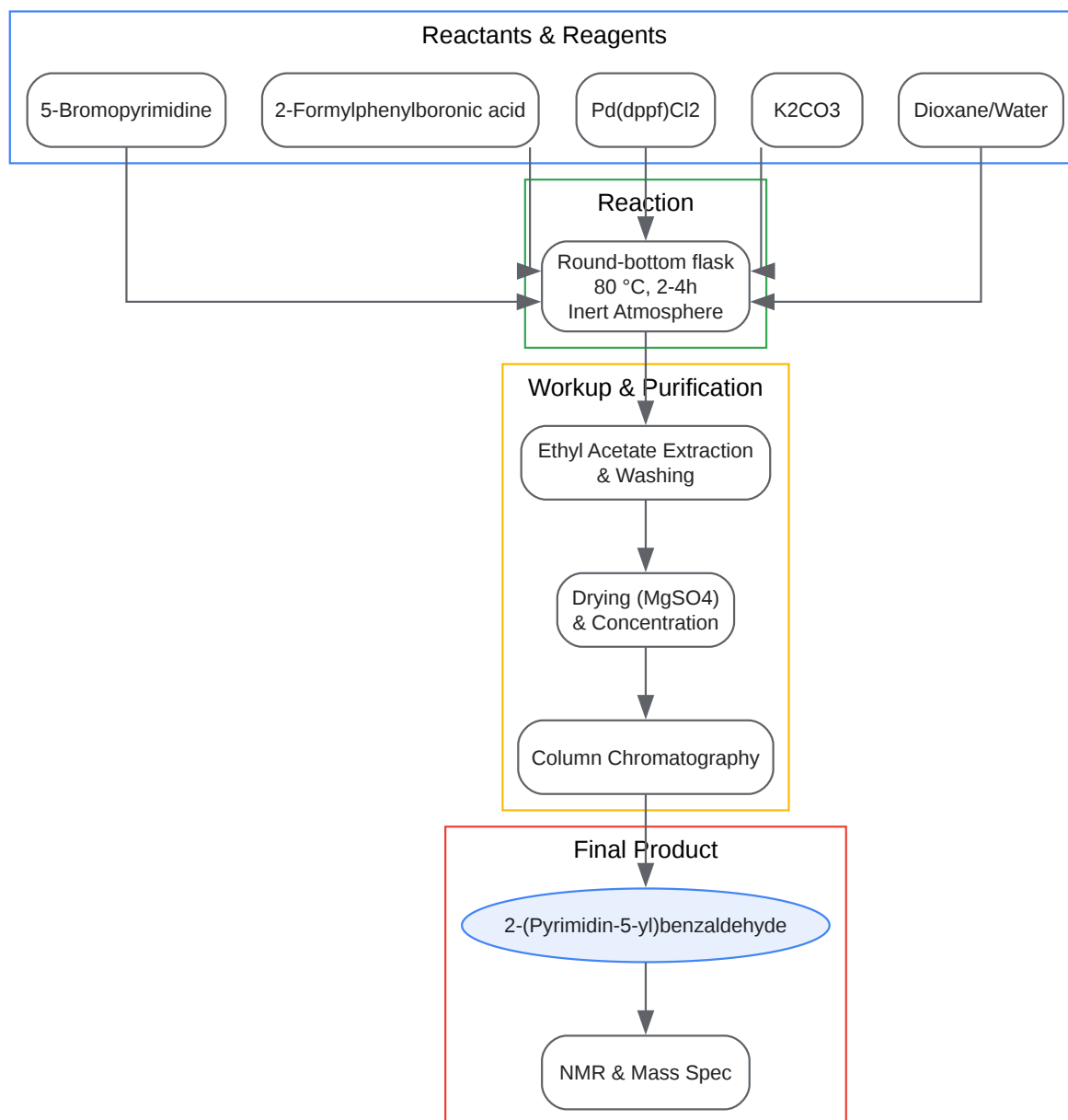
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 0.05 equiv). To this mixture, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
- **Reaction:** Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **2-(Pyrimidin-5-yl)benzaldehyde** as a solid.
- **Characterization:** Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | 5-Bromopyrimidine | 2-Formylphenylboronic acid | K ₂ CO ₃ | Pd(dppf)Cl ₂ | 2-(Pyrimidin-5-yl)benzaldehyde |
|--------------------------|--|---|--------------------------------|---|---|
| Molecular Formula | C ₄ H ₃ BrN ₂ | C ₇ H ₇ BO ₃ | K ₂ CO ₃ | C ₃₄ H ₂₈ Cl ₂ FeP ₂ Pd | C ₁₁ H ₈ N ₂ O |
| Molecular Weight (g/mol) | 158.98 | 149.92 | 138.21 | 731.73 | 184.19 |
| Molar Equivalents | 1.0 | 1.2 | 2.0 | 0.05 | - |
| Typical Scale (mmol) | 1.0 | 1.2 | 2.0 | 0.05 | - |
| Concentration | - | - | - | - | - |
| Reaction Temperature | 80 °C | 80 °C | 80 °C | 80 °C | - |
| Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours | 2-4 hours | - |
| Expected Yield | - | - | - | - | 70-85% |
| Appearance | Solid | Solid | Solid | Solid | Solid |
| CAS Number | 4595-59-9 | 452-85-7 | 584-08-7 | 72287-26-4 | 640769-71-7 |

Visualizations



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Caption: Workflow for the synthesis of **2-(Pyrimidin-5-yl)benzaldehyde**.

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